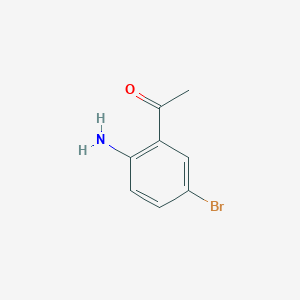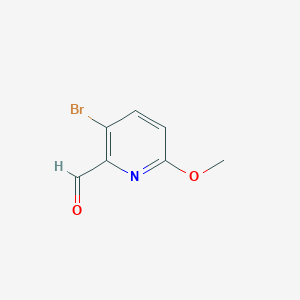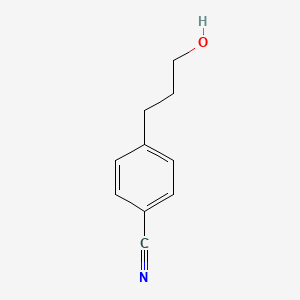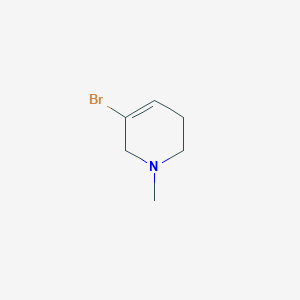
2-Bromo-2-methylpropanoyl chloride
Descripción general
Descripción
2-Bromo-2-methylpropanoyl chloride is an organic compound with the molecular formula C4H6BrClO . It is a versatile reactant in organic synthesis, facilitating the introduction of the tert-butyl group .
Synthesis Analysis
Esters of 2-bromo-2-methylpropanoate of poly(oxyalkylene) polymers such as poly(ethylene glycol) or α-methyl poly(ethylene glycol) were prepared in high yields and characterized by spectroscopic and chromatographic methods (NMR, FT-IR, mass spectroscopy, and SEC) . The halogen chain-end group in the poly(oxyalkylene) bromine-terminated esters was characterized by MALDI-TOF MS .Molecular Structure Analysis
The molecular structure of 2-Bromo-2-methylpropanoyl chloride consists of a carbon backbone with a bromine and a chlorine atom attached to it . The molecular weight is 185.45 Da .Chemical Reactions Analysis
The hydrolysis of 2-bromo-2-methylpropane is a classic example of an SN1 reaction . In this reaction, the hydroxide ion acts as a base, removing a hydrogen ion from the carbon atom next to the one holding the bromine .Physical And Chemical Properties Analysis
2-Bromo-2-methylpropanoyl chloride has a molecular weight of 185.45 Da . It is a liquid at room temperature .Aplicaciones Científicas De Investigación
Application in Polymer Science
- Specific Scientific Field : Polymer Science .
- Summary of the Application : 2-Bromo-2-methylpropanoyl chloride is used in the synthesis of esters of poly(oxyalkylene) polymers such as poly(ethylene glycol) or α-methyl poly(ethylene glycol). These esters are then used as Atom Transfer Radical Polymerization (ATRP) macroinitiators for the synthesis of a variety of polymeric architectures of interest as drug delivery bioconjugates .
- Methods of Application or Experimental Procedures : The halogen chain-end group in the poly(oxyalkylene) bromine-terminated esters was characterized by Matrix-Assisted Laser Desorption/Ionization Time of Flight Mass Spectrometry (MALDI-TOF MS). The effect of the solvents (methanol or tetrahydrofuran) and the cationic agents such as silver trifluoroacetate (AgTFA), silver trifluoromethanesulfonate (AgTFS) and sodium trifluoroacetate (NaTFA) on the mass spectra was studied .
- Results or Outcomes : Analysis of the mass spectra demonstrated that the analyte was transformed to unsaturated (elimination), alkoxy or hydroxyl end-groups (substitution) molecules when silver cationic agents were used. When sodium salt was used as a cationic agent, well-defined bromine-terminated macromolecules were successfully determined through MALDI-TOF MS .
Application in Organic Synthesis
- Specific Scientific Field : Organic Synthesis .
- Summary of the Application : 2-Bromo-2-methylpropanoyl chloride is used in organic synthesis for the preparation of various organic compounds .
- Methods of Application or Experimental Procedures : Bromine is added to a mixture of isobutyric acid and red phosphorus. The reaction is carried out at 100℃ for 6 hours. Unreacted bromine and hydrogen bromide are distilled off under reduced pressure. After cooling, phosphorous acid is separated to obtain a crude product of 2-Bromo-2-methylpropanoyl chloride. The crude product is then purified by vacuum distillation .
- Results or Outcomes : The product, 2-Bromo-2-methylpropanoyl chloride, is obtained after purification and can be used for further organic synthesis .
Application in Protein-Polymer Conjugation
- Specific Scientific Field : Bioconjugate Chemistry .
- Summary of the Application : 2-Bromo-2-methylpropanoyl chloride is used in the synthesis of protein-polymer conjugates .
- Methods of Application or Experimental Procedures : The catalyst solution is transferred into the monomer and initiator solution via cannula, reaching the same ratio of components to AEGPS-H .
- Results or Outcomes : The product, a protein-polymer conjugate, is obtained and can be used for further studies .
Application in Organic Synthesis
- Specific Scientific Field : Organic Synthesis .
- Summary of the Application : 2-Bromo-2-methylpropanoyl chloride is used in organic synthesis for the preparation of various organic compounds .
- Methods of Application or Experimental Procedures : Bromine is added to a mixture of isobutyric acid and red phosphorus. The reaction is carried out at 100℃ for 6 hours. Unreacted bromine and hydrogen bromide are distilled off under reduced pressure. After cooling, phosphorous acid is separated to obtain a crude product of 2-Bromo-2-methylpropanoyl chloride. The crude product is then purified by vacuum distillation .
- Results or Outcomes : The product, 2-Bromo-2-methylpropanoyl chloride, is obtained after purification and can be used for further organic synthesis .
Application in Protein-Polymer Conjugation
- Specific Scientific Field : Bioconjugate Chemistry .
- Summary of the Application : 2-Bromo-2-methylpropanoyl chloride is used in the synthesis of protein-polymer conjugates .
- Methods of Application or Experimental Procedures : The catalyst solution is transferred into the monomer and initiator solution via cannula, reaching the same ratio of components to AEGPS-H .
- Results or Outcomes : The product, a protein-polymer conjugate, is obtained and can be used for further studies .
Safety And Hazards
2-Bromo-2-methylpropanoyl chloride is classified as a dangerous substance. It is highly flammable and can cause skin irritation, serious eye irritation, and respiratory irritation . It should be handled with care, using protective clothing and eye protection .
Relevant Papers The paper “Evaluation of halogen chain-end functionality in 2-bromo-2-methylpropanoate esters of poly(oxyalkylene) polymers by MALDI-TOF spectroscopy” provides valuable information about the synthesis and characterization of 2-bromo-2-methylpropanoate .
Propiedades
IUPAC Name |
2-bromo-2-methylpropanoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6BrClO/c1-4(2,5)3(6)7/h1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUNWOWKGBXOBGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6BrClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50455369 | |
| Record name | 2-Bromo-2-methylpropanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50455369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-2-methylpropanoyl chloride | |
CAS RN |
20469-89-0 | |
| Record name | 2-Bromo-2-methylpropanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50455369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-2-methylpropanoyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



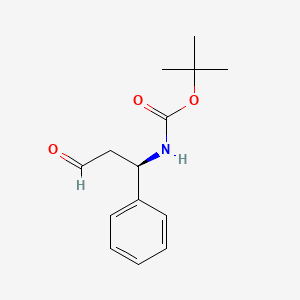
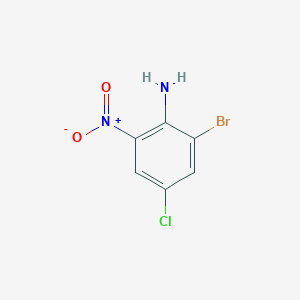
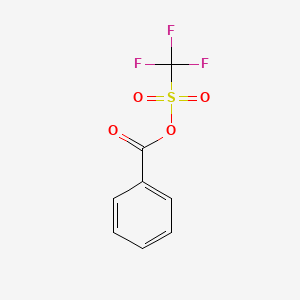
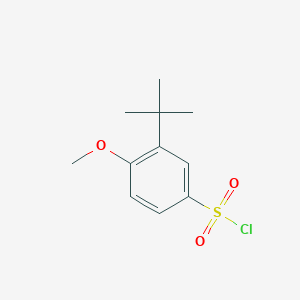
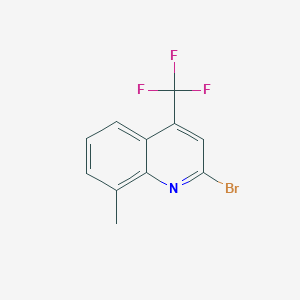
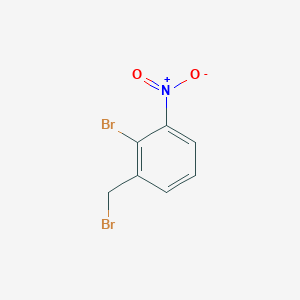
![[1,2-Bis(diphenylphosphino)ethane]dichloropalladium(II)](/img/structure/B1278890.png)
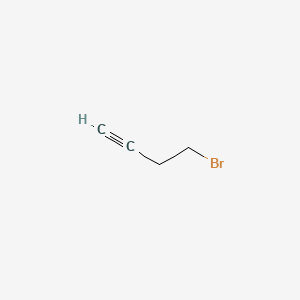
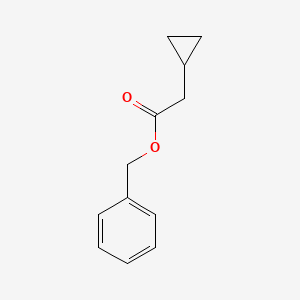
![Magnesium, bromo[(trimethylsilyl)methyl]-](/img/structure/B1278897.png)
